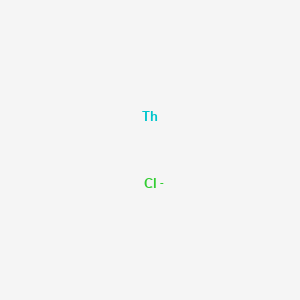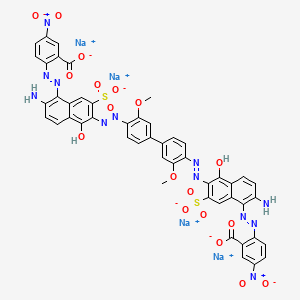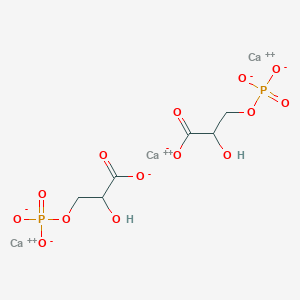
Thorium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium chloride, also known as thorium(IV) chloride, is an inorganic compound with the chemical formula ThCl₄. It is a white, hygroscopic solid that is soluble in water. Thorium chloride is primarily used in the preparation of thorium metal and in various research applications due to its unique properties .
Méthodes De Préparation
Thorium chloride can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of thorium oxide (ThO₂) with carbon and chlorine gas at high temperatures (700°C to 2600°C):
ThO2+2C+4Cl2→ThCl4+2CO
-
Chlorination with Carbon Tetrachloride: : Thorium oxalate reacts with carbon tetrachloride to produce thorium chloride:
Th(C2O4)2+CCl4→ThCl4+3CO+3CO2
-
Reaction with Ammonium Chloride: : Thorium metal reacts with ammonium chloride to form ammonium thorium hexachloride, which is then heated to produce thorium chloride:
Th+6NH4Cl→(NH4)2ThCl6+4NH3+2H2
The hexachloride salt is then heated at 350°C under high vacuum to produce ThCl₄ .
Analyse Des Réactions Chimiques
Thorium chloride undergoes various chemical reactions:
Reduction: Thorium chloride can be reduced to thorium metal using alkali metals or through electrolysis in a fused mixture of sodium chloride and potassium chloride.
Lewis Base Adducts: Thorium chloride reacts with Lewis bases to form molecular adducts, such as ThCl₄(DME)₂ and ThCl₄(TMEDA)₂.
Oxidation and Substitution: Thorium chloride can participate in oxidation and substitution reactions, although specific conditions and reagents vary depending on the desired products.
Applications De Recherche Scientifique
Thorium chloride has several scientific research applications:
Nuclear Energy: Thorium chloride is used in the preparation of thorium-based nuclear fuels.
Material Science: Thorium chloride is used in the production of high-temperature ceramics and other materials due to its refractory properties.
Chemical Synthesis: Thorium chloride is used as a catalyst and reagent in various chemical reactions, including the synthesis of other thorium compounds.
Mécanisme D'action
The mechanism of action of thorium chloride primarily involves its ability to form stable complexes with various ligands. In nuclear applications, thorium-232 undergoes neutron capture to form uranium-233, which then undergoes fission to release energy. The chloride ions in thorium chloride can also participate in various chemical reactions, influencing the reactivity and stability of the compound .
Comparaison Avec Des Composés Similaires
Thorium chloride can be compared with other thorium compounds, such as thorium nitrate and thorium oxide:
Thorium Nitrate (Th(NO₃)₄): This compound is highly soluble in water and is used in the production of thorium metal and in various analytical applications.
Thorium Oxide (ThO₂): This compound is used in high-temperature ceramics and as a nuclear fuel.
Thorium chloride is unique due to its high reactivity and solubility, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
51686-35-2 |
|---|---|
Formule moléculaire |
ClTh- |
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
thorium;chloride |
InChI |
InChI=1S/ClH.Th/h1H;/p-1 |
Clé InChI |
WZUHGGWCPANTAD-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)


![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)









